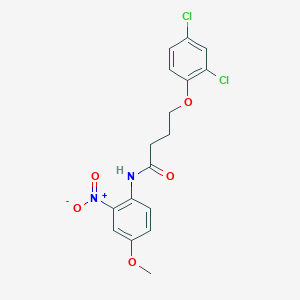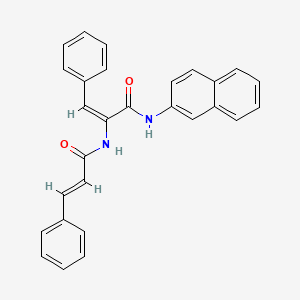![molecular formula C13H16N2O B5053465 N-(pyridin-3-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5053465.png)
N-(pyridin-3-yl)bicyclo[2.2.1]heptane-2-carboxamide
Vue d'ensemble
Description
N-(pyridin-3-yl)bicyclo[221]heptane-2-carboxamide is a compound that features a bicyclic structure with a pyridine ring attached to a heptane framework
Méthodes De Préparation
The synthesis of N-(pyridin-3-yl)bicyclo[2.2.1]heptane-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane core, which can be derived from norbornene or similar bicyclic compounds.
Analyse Des Réactions Chimiques
N-(pyridin-3-yl)bicyclo[2.2.1]heptane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Applications De Recherche Scientifique
N-(pyridin-3-yl)bicyclo[2.2.1]heptane-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it valuable in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of N-(pyridin-3-yl)bicyclo[2.2.1]heptane-2-carboxamide involves its interaction with specific molecular targets and pathways. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the bicyclic core provides structural rigidity. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
N-(pyridin-3-yl)bicyclo[2.2.1]heptane-2-carboxamide can be compared with other similar compounds, such as:
N-pyridin-2-ylbicyclo[2.2.1]heptane-3-carboxamide: This compound has a similar structure but with the pyridine ring attached at a different position, leading to variations in its chemical and biological properties.
Bicyclo[2.2.1]heptane, 2-chloro-: This compound features a chlorine atom instead of a pyridine ring, resulting in different reactivity and applications.
This compound stands out due to its unique combination of a bicyclic core and a pyridine ring, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
N-pyridin-3-ylbicyclo[2.2.1]heptane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c16-13(15-11-2-1-5-14-8-11)12-7-9-3-4-10(12)6-9/h1-2,5,8-10,12H,3-4,6-7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOFBRTWHXZMTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2C(=O)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-phenyl-N'-(1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)thiourea](/img/structure/B5053387.png)
![N-(4-METHOXYPHENYL)-2-{3-[2-(4-METHOXYPHENYL)ETHYL]-1-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDE](/img/structure/B5053400.png)

![5-acetyl-N-[(6-methyl-2-pyridinyl)methyl]-2-thiophenecarboxamide trifluoroacetate](/img/structure/B5053418.png)

![4-[[2-(Trifluoromethyl)phenyl]sulfamoyl]thiophene-2-carboxamide](/img/structure/B5053427.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(2-fluorophenyl)-4-methylbenzenesulfonamide](/img/structure/B5053432.png)
![1-[(3-methylphenoxy)acetyl]-4-(4-phenylcyclohexyl)piperazine oxalate](/img/structure/B5053436.png)
![4-[({1-[(2,5-dioxo-1-phenyl-4-imidazolidinylidene)methyl]-2-naphthyl}oxy)methyl]benzoic acid](/img/structure/B5053441.png)
![4-METHYL-N-[5-(4-NITROPHENYL)-1,3,5-TRIAZINAN-2-YLIDENE]BENZENE-1-SULFONAMIDE](/img/structure/B5053443.png)
![2-Methylpropyl 4-[4-(acetyloxy)-3-methoxyphenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B5053447.png)
![(5E)-5-[[2-[3-(2-chlorophenoxy)propoxy]-3-methoxyphenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5053458.png)


